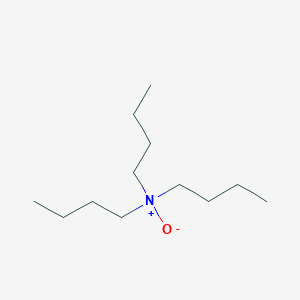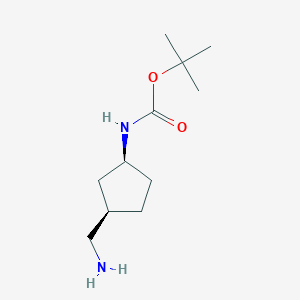
4-氯-2-(甲硫基)喹唑啉
描述
4-Chloro-2-(methylthio)quinazoline is a chemical compound with the molecular formula C9H7ClN2S and a molecular weight of 210.69 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-(methylthio)quinazoline is 1S/C9H7ClN2S/c1-13-9-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H,1H3 . This indicates that the molecule consists of a quinazoline core with a chlorine atom at the 4th position and a methylthio group at the 2nd position.It is stored in an inert atmosphere at temperatures between 2-8°C . The molecular weight of the compound is 210.69 .
科学研究应用
抗癌活性
喹唑啉衍生物已被报道具有广谱抗癌活性 . 4-氯-2-(甲硫基)喹唑啉中氯和甲硫基的存在可能增强其作为抗癌剂的功效,使其成为癌症治疗进一步研究的候选药物。
抗真菌和抗菌特性
这些化合物由于其抗真菌和抗菌活性而在药物化学中具有重要意义 . 4-氯-2-(甲硫基)喹唑啉的结构特征可能有助于这些特性,表明其可用于开发新的抗微生物剂。
抗炎作用
喹唑啉以其抗炎特性而闻名 . 对4-氯-2-(甲硫基)喹唑啉的研究可以探索其作为抗炎药物的潜力,可能为治疗炎症性疾病提供新的途径。
抗氧化能力
抗氧化活性是喹唑啉衍生物的另一个治疗方面 . 研究4-氯-2-(甲硫基)喹唑啉的抗氧化潜力可能导致其应用于对抗氧化应激相关疾病。
抗病毒和抗糖尿病潜力
研究表明,喹唑啉可以表现出抗病毒和抗糖尿病活性 . 这表明4-氯-2-(甲硫基)喹唑啉可能在治疗病毒感染和糖尿病管理方面具有前景。
化学合成和药物设计
喹唑啉的结构多样性使其在合成生物活性分子方面具有价值 . 4-氯-2-(甲硫基)喹唑啉独特的结构可用于设计具有改进药理学特征的新型药物。
这些潜在的应用突出了4-氯-2-(甲硫基)喹唑啉在科学研究中的多功能性,值得在药物化学的各个领域进行进一步探索。
ChemEngineering | Free Full-Text | Recent Advances on Quinazoline … A General Synthetic Procedure for 2-chloromethyl-4 (3 Quinazoline derivatives: synthesis and bioactivities | BMC Chemistry …
安全和危害
The safety information for 4-Chloro-2-(methylthio)quinazoline includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .
未来方向
Quinazoline derivatives, such as 4-Chloro-2-(methylthio)quinazoline, have shown a broad spectrum of pharmacological activities with minimum side effects . This makes them a promising area of study in the field of medicinal chemistry. Future research could focus on exploring the diverse pharmacological responses of the quinazoline system and its potential against several biological activities .
作用机制
- However, quinazoline derivatives have been studied for various activities, including analgesic, anti-inflammatory, anti-cancer, and more . These activities often involve interactions with specific cellular proteins.
- For instance, in the case of analgesic activity, it may modulate pain pathways by interacting with receptors or enzymes involved in pain perception .
Target of Action
Mode of Action
Biochemical Pathways
生化分析
Biochemical Properties
4-Chloro-2-(methylthio)quinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect cell signaling pathways and other cellular processes. Additionally, 4-Chloro-2-(methylthio)quinazoline can bind to DNA and RNA, potentially interfering with gene expression and protein synthesis .
Cellular Effects
The effects of 4-Chloro-2-(methylthio)quinazoline on cells are multifaceted. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . It can also alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation . Furthermore, 4-Chloro-2-(methylthio)quinazoline can impact cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 4-Chloro-2-(methylthio)quinazoline exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and growth . This inhibition can lead to the suppression of downstream signaling pathways, ultimately affecting cellular functions. Additionally, 4-Chloro-2-(methylthio)quinazoline can modulate gene expression by binding to DNA and interfering with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-(methylthio)quinazoline can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Chloro-2-(methylthio)quinazoline is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity
Dosage Effects in Animal Models
The effects of 4-Chloro-2-(methylthio)quinazoline can vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-cancer and anti-inflammatory activities . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
4-Chloro-2-(methylthio)quinazoline is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, 4-Chloro-2-(methylthio)quinazoline can affect metabolic flux and metabolite levels, influencing cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 4-Chloro-2-(methylthio)quinazoline within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to different cellular compartments, such as the nucleus and mitochondria, where it exerts its effects . The distribution of 4-Chloro-2-(methylthio)quinazoline within tissues can also influence its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of 4-Chloro-2-(methylthio)quinazoline is essential for understanding its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect energy production and apoptosis . These localization patterns are crucial for elucidating the molecular mechanisms underlying the compound’s biological effects.
属性
IUPAC Name |
4-chloro-2-methylsulfanylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c1-13-9-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXSOCFQUJMNEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453461 | |
| Record name | 4-CHLORO-2-(METHYLTHIO)QUINAZOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58803-74-0 | |
| Record name | 4-CHLORO-2-(METHYLTHIO)QUINAZOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N2-Phenyl-N7-(3,4,5-trimethoxybenzyl)thiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B1624687.png)
![3-Methylthio-2-phenyl-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B1624690.png)










